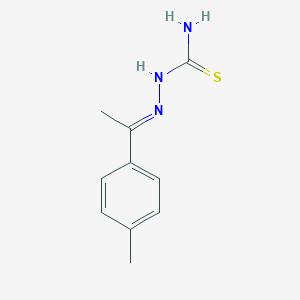

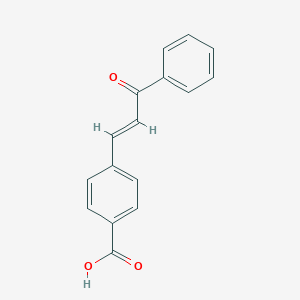

![molecular formula C12H17NO2 B233066 4-[苄(甲基)氨基]丁酸 CAS No. 188132-01-6](/img/structure/B233066.png)

4-[苄(甲基)氨基]丁酸

描述

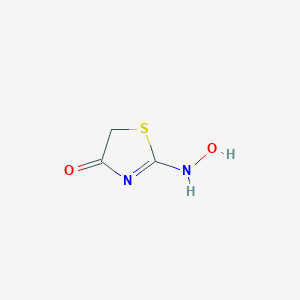

“4-[Benzyl(methyl)amino]butanoic acid” is a chemical compound with the empirical formula C16H23NO4 . It is functionally related to butyric acid and gamma-aminobutyric acid .

Molecular Structure Analysis

The molecular structure of “4-[Benzyl(methyl)amino]butanoic acid” can be represented by the SMILES string CC(C)(C)OC(=O)N(CCCC(O)=O)Cc1ccccc1 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

科学研究应用

Medicinal Chemistry: Synthesis of Amides

4-[Benzyl(methyl)amino]butanoic acid: is utilized in the synthesis of amides through its reaction with acid chlorides . This process is crucial in medicinal chemistry for the development of various pharmaceuticals, including analgesics and anticonvulsants.

Agriculture: Plant Growth Regulation

In agriculture, this compound may serve as a precursor in the synthesis of plant growth regulators. These substances can alter the growth patterns of plants, potentially improving crop yields and resistance to pests .

Material Science: Polymer Synthesis

The compound’s functional groups make it a candidate for polymer synthesis applications in material science. It can be used to create novel polymers with specific mechanical and chemical properties for industrial use .

Environmental Science: Biodegradation Studies

4-[Benzyl(methyl)amino]butanoic acid: could be studied for its biodegradation properties. Understanding its breakdown in environmental conditions can help assess its impact on ecosystems and inform the development of eco-friendly materials .

Biochemistry: Enzyme Inhibition

This compound may act as an enzyme inhibitor, providing a tool for biochemists to study metabolic pathways and enzyme-related diseases. It could help in identifying new therapeutic targets for various ailments .

Industrial Applications: Chemical Intermediate

In industrial settings, 4-[Benzyl(methyl)amino]butanoic acid can be used as a chemical intermediate in the manufacture of dyes, resins, and other chemicals that require a benzyl protection group .

安全和危害

作用机制

Target of Action

Amines, which are part of the compound’s structure, are known to be good nucleophiles . They seldom serve as leaving groups in nucleophilic substitution or base-catalyzed elimination reactions .

Mode of Action

Amines are known to react with carbonyls to form imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible . Amines also react with acid chlorides to form amides , and with sulfonyl groups to form sulfonamides .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which involves the use of organoboron reagents, is mentioned . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

属性

IUPAC Name |

4-[benzyl(methyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-13(9-5-8-12(14)15)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLUUHAUSAMJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Benzyl(methyl)amino]butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-[benzyl(methyl)amino]butanoic acid a promising candidate for further research as a potential nootropic agent?

A1: 4-[benzyl(methyl)amino]butanoic acid displays several promising characteristics. Firstly, it possesses antiamnesic properties, suggesting its potential for mitigating memory impairments []. Secondly, it exhibits a dose-dependent effect on the central nervous system, with a sedative effect at 30 mg/kg and a slight stimulating effect at 50 mg/kg []. Lastly, its significant antihypoxic activity, surpassing even piracetam, highlights its potential for protecting against conditions characterized by reduced oxygen supply to the brain []. These combined properties make 4-[benzyl(methyl)amino]butanoic acid a compelling candidate for further investigation in the development of new nootropic drugs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

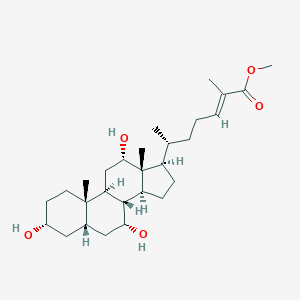

![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)

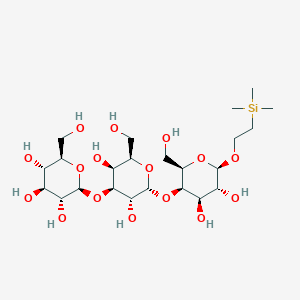

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)

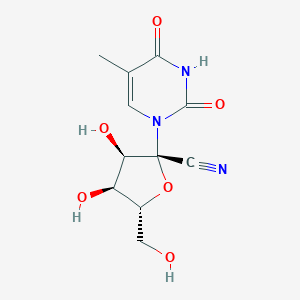

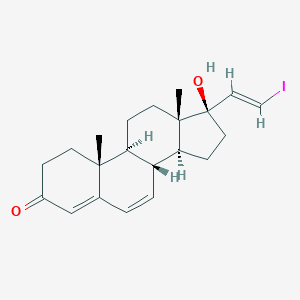

![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)

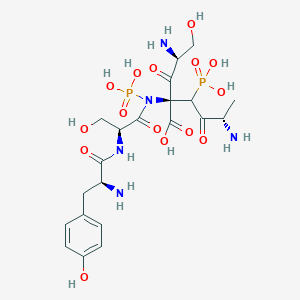

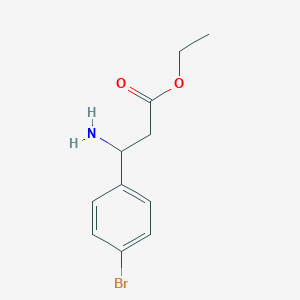

![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)